molecular formula C9H10BrNO2 B8754858 4-Bromo-2-methoxy-6-methylbenzamide

4-Bromo-2-methoxy-6-methylbenzamide

Cat. No.: B8754858
M. Wt: 244.08 g/mol
InChI Key: NMVAPSNVUKVPDC-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylbenzamide (CAS: Not explicitly provided in evidence) is a substituted benzamide derivative featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the benzene ring. This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly as a precursor or intermediate in synthesizing pharmaceuticals or coordination complexes .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

4-bromo-2-methoxy-6-methylbenzamide

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12)

InChI Key

NMVAPSNVUKVPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between 4-Bromo-2-methoxy-6-methylbenzamide and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications CAS Number Source
This compound Br (4), OCH₃ (2), CH₃ (6), CONH₂ ~244.1 (estimated) Pharmaceutical intermediate, ligand Not explicitly listed Inferred from evidence
4-Bromo-2-fluoro-6-hydroxybenzaldehyde Br (4), F (2), OH (6), CHO 233.0 Aldehyde reactivity, H-bond donor 1472104-49-6
4-Bromo-2-chloro-6-methylbenzoic acid Br (4), Cl (2), CH₃ (6), COOH 249.5 Acidic, metal chelation Not listed
Methyl 6-amino-2-bromo-3-methoxybenzoate Br (2), NH₂ (6), OCH₃ (3), COOCH₃ 274.1 Ester solubility, amino reactivity 1340366-76-8
2-Bromo-6-chloro-4-methylbenzamide Br (2), Cl (6), CH₃ (4), CONH₂ 247.5 Dual halogen reactivity 135340-80-6

Detailed Analysis

Substituent Effects on Reactivity

  • Bromine Position : The 4-bromo substitution in the target compound contrasts with 2-bromo in 2-bromo-6-chloro-4-methylbenzamide . The para-bromine may stabilize aromatic rings via resonance, while ortho-bromine (as in the latter) could induce steric hindrance, affecting cross-coupling efficiency.
  • Methoxy vs. Hydroxy/Carboxylic Acid : The methoxy group in this compound enhances electron-donating effects compared to the acidic COOH in 4-Bromo-2-chloro-6-methylbenzoic acid . This difference impacts solubility (amide vs. carboxylic acid) and metal-binding affinity.

Functional Group Influence on Applications Amide vs. Ester: The amide group in the target compound supports hydrogen bonding, making it a candidate for crystallography or ligand design, whereas methyl esters (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate ) are more lipophilic, favoring organic synthesis intermediates. Halogen Diversity: Dual halogens (e.g., Br and Cl in 2-bromo-6-chloro-4-methylbenzamide ) broaden reactivity in Suzuki-Miyaura couplings, whereas single-halogen compounds like the target may require tailored catalysts.

Thermodynamic and Crystallographic Behavior

  • Evidence suggests that benzamide derivatives with methoxy groups (e.g., the target compound) form stable crystal lattices via O–H···N hydrogen bonds . In contrast, compounds with bulkier substituents (e.g., 1-phenylbenzimidazole in ) exhibit complex coordination geometries with metals .

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